molecular formula C12H16N2O2 B6896813 N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6896813
M. Wt: 220.27 g/mol
InChI Key: CACPLMWSCNQQHF-UHFFFAOYSA-N
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Description

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and an oxo group, along with a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-14-5-4-11(15)10(7-14)13-12(16)9-6-8(9)2/h4-5,7-9H,3,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPLMWSCNQQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C(=C1)NC(=O)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropane Moiety: The cyclopropane ring is introduced through a cyclopropanation reaction, which can be carried out using reagents like diazomethane or Simmons-Smith reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-4-oxopyridin-3-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)urea
  • 3,7-Dihydropyrimido[4,5-d]pyridazine-4,8-dione
  • 1,8-Naphthyridin-4(1H)-one
  • 4H-Pyrido[1,2-a]pyrimidin-4-one

Uniqueness

N-(1-ethyl-4-oxopyridin-3-yl)-2-methylcyclopropane-1-carboxamide is unique due to its specific combination of a pyridine ring with an ethyl and oxo group, along with a cyclopropane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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